molecular formula C17H19N7 B2368895 Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine CAS No. 111184-79-3

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine

Cat. No.: B2368895
CAS No.: 111184-79-3
M. Wt: 321.388
InChI Key: PNRXINXFDMOFCG-UHFFFAOYSA-N
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Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine, with the CAS Registry Number 111184-79-3 and molecular formula C 17 H 19 N 7 , is an organic compound built around a propan-1-amine core that is functionalized with two 1H-benzotriazole groups . This structure classifies it as a benzotriazole derivative, a class of compounds known for their utility as ligands in coordination chemistry and as corrosion inhibitors . The primary research value of this compound stems from the properties of the benzotriazole moiety. Benzotriazole (BTA) and its derivatives are recognized as effective corrosion inhibitors for copper and its alloys, forming a passive, protective layer on the metal surface . Furthermore, benzotriazole serves as a versatile synthetic auxiliary and can act as an intermediate base, capable of coordinating with various transition metals . Research into structurally similar benzotriazole derivatives has demonstrated their ability to form complexes with metals such as palladium and copper, which have been investigated for applications in catalysis and antifungal activity . The specific structure of this compound, with its two nitrogen-rich heterocyclic arms, makes it a candidate for developing metal-organic frameworks (MOFs) or as a precursor in organic synthesis. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-2-11-22(12-23-16-9-5-3-7-14(16)18-20-23)13-24-17-10-6-4-8-15(17)19-21-24/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRXINXFDMOFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable propylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine involves its interaction with molecular targets through its benzotriazole groups. These groups can act as electron-donating or electron-withdrawing entities, influencing the reactivity and stability of the compound. The benzotriazole moiety can also stabilize radicals and negative charges, making it a versatile component in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine belongs to a family of triazole-based ligands developed for stabilizing Cu(I) in click chemistry. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Triazole Substituents Ligand Type Water Solubility Key Applications Cu(I) Stabilization Efficiency
This compound Two benzotriazole groups, propyl Bis-triazole Low Organic-phase CuAAC, polymer synthesis Moderate
TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) Three benzyltriazole groups Tris-triazole Low Bioconjugation, bioorganic chemistry High
BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid) Two tert-butyltriazole groups, acetic acid Bis-triazole High Aqueous CuAAC, protein labeling Very high
BTTES (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate) Two tert-butyltriazole groups, sulfate Bis-triazole High Biomedical CuAAC, drug delivery Very high
THPTA (tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine) Three hydroxypropyltriazole groups Tris-triazole Moderate Biocompatible CuAAC, cellular systems High

Key Comparative Insights

Structural Differences: The target compound utilizes benzotriazole rings instead of the tert-butyl- or benzyl-substituted triazoles seen in TBTA, BTTAA, and BTTES. This aromatic system may enhance π-π interactions in polymer matrices but reduces solubility in aqueous environments compared to sulfated (BTTES) or carboxylated (BTTAA) derivatives . The bis-triazole design (vs. However, the propyl chain provides flexibility for integration into hydrophobic systems .

Performance in CuAAC :

  • TBTA and its derivatives (e.g., BTTAA, BTTES) exhibit superior Cu(I) stabilization due to stronger chelation from tert-butyl groups and hydrophilic functional groups (e.g., sulfate in BTTES), enabling catalysis at low copper concentrations (≤1 mol%) .
  • This compound is less efficient in aqueous systems but may excel in organic solvents or polymer-based self-healing applications where lipophilicity is advantageous .

Toxicity and Solubility :

  • BTTAA and BTTES are explicitly engineered for reduced toxicity and high water solubility, making them suitable for biomedical use .
  • The target compound’s benzotriazole groups and propyl chain render it more suited for industrial polymer chemistry rather than biological systems .

Applications :

  • TBTA : Gold standard for bioconjugation and protein labeling due to high catalytic activity .
  • BTTAA/BTTES : Preferred for in vivo labeling and drug delivery .
  • Target Compound : Niche applications in organic-phase catalysis, hydrophobic polymer networks, or stress-sensing materials requiring moderate Cu(I) stabilization .

Research Findings and Practical Considerations

  • Catalytic Efficiency : In a CuAAC-mediated self-healing system, tris-triazole ligands like TBTA achieved network formation within minutes at 10°C, whereas bis-triazole ligands required higher catalyst loads or longer reaction times .
  • Synthetic Flexibility: The target compound’s synthesis (via nucleophilic substitution with benzotriazole) is straightforward but yields complex mixtures if bulky nucleophiles are used, as noted in analogous benzimidazole-thione syntheses .
  • Environmental Impact : Unlike TBTA derivatives, the target compound lacks hydrophilic functional groups, limiting its utility in green chemistry paradigms that prioritize water-based reactions .

Biological Activity

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine is a compound characterized by its dual benzotriazole moieties linked to a propylamine backbone. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. Benzotriazole derivatives are known for their stability and reactivity, which play crucial roles in their biological interactions.

Chemical Structure

The chemical formula for this compound is C17H19N7C_{17}H_{19}N_{7}. Its structure can be represented as follows:

InChI InChI 1S C17H19N7 c1 2 11 22 12 23 16 9 5 3 7 14 16 18 20 23 13 24 17 10 6 4 8 15 17 19 21 24 h3 10H 2 11 13H2 1H3\text{InChI }\text{InChI 1S C17H19N7 c1 2 11 22 12 23 16 9 5 3 7 14 16 18 20 23 13 24 17 10 6 4 8 15 17 19 21 24 h3 10H 2 11 13H2 1H3}

The biological activity of this compound is largely attributed to the electron-donating and electron-withdrawing properties of the benzotriazole groups. These groups can stabilize radicals and influence the reactivity of the compound with various biological targets. This mechanism is critical in its potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing benzotriazole moieties exhibit significant antimicrobial activity. Studies have shown that this compound may possess:

  • Antibacterial Activity : Effective against various bacterial strains including Escherichia coli and Staphylococcus aureus.
    CompoundTarget BacteriaActivity
    Bis(1H-benzotriazol)E. coliModerate
    Bis(1H-benzotriazol)S. aureusHigh

Antifungal Properties

The compound has also been investigated for its antifungal properties. It has shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported between 12.5 μg/ml to 25 μg/ml.

Fungal StrainMIC (μg/ml)
Candida albicans12.5 - 25
Aspergillus niger12.5 - 25

Anticancer Potential

Recent studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cells. The compound's interaction with cellular pathways involved in cell proliferation and survival is an area of ongoing research.

Case Studies

Several case studies have highlighted the biological activities of benzotriazole derivatives:

  • Study on Antibacterial Activity : A study evaluated various benzotriazole derivatives against bacterial strains and found that those with larger hydrophobic groups exhibited enhanced activity due to better membrane penetration.
  • Antifungal Activity Assessment : Another study focused on the antifungal effects of benzotriazole derivatives against Candida and Aspergillus species, demonstrating that structural modifications could significantly enhance efficacy.
  • Anticancer Research : Investigations into the anticancer effects revealed that certain derivatives could inhibit tumor growth in vitro by targeting specific molecular pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole, followed by nucleophilic substitution of the benzotriazole residue. Key parameters include:

  • Reagent stoichiometry : Excess benzotriazole derivatives improve substitution efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) achieves >95% purity .
    • Yield Optimization : Lower yields (e.g., 51% in one protocol) are attributed to steric hindrance during substitution; pre-activation of intermediates with mild bases (e.g., K₂CO₃) can improve efficiency .

Q. How is the structure of this compound verified post-synthesis?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirms substituent integration and absence of unreacted intermediates (e.g., benzotriazole protons at δ 7.5–8.5 ppm).
  • Elemental Analysis : Validates C, H, N composition (e.g., deviations <0.3% indicate purity).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and bond lengths, critical for confirming stereochemistry .

Advanced Research Questions

Q. How does the ligand structure of this compound influence its efficacy in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to other tris(triazolylmethyl)amine ligands?

  • Mechanistic Insights :

  • Coordination Geometry : The benzotriazole groups enhance Cu(I) stabilization via π-backbonding, reducing oxidation. However, bulkier substituents (e.g., tert-butyl in BTTAA) may improve steric protection but reduce solubility in aqueous systems .
  • Comparative Data : Ligands like THPTA (hydroxypropyl substituents) show higher catalytic turnover in polar solvents, whereas this compound may excel in non-polar media due to hydrophobic benzotriazole groups .
    • Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring of Cu(I)-ligand complexes) to quantify reaction acceleration relative to TBTA or BTTPS .

Q. What strategies resolve contradictions in catalytic activity data for this ligand across different studies?

  • Troubleshooting Framework :

  • Parameter Standardization : Control Cu(I) source (e.g., CuBr vs. CuSO₄/ascorbate), solvent polarity, and ligand:Cu ratio to isolate variables .
  • Oxidation Mitigation : Add amine bases (e.g., triethylamine) to suppress Cu(I) → Cu(II) disproportionation, which artificially depresses activity in aerobic conditions .
  • High-Throughput Screening : Use microfluidic platforms to test combinatorial conditions (e.g., pH, temperature) and identify optimal reaction windows .

Q. How can computational modeling guide the rational design of derivatives with improved catalytic or binding properties?

  • Methodology :

  • DFT Calculations : Predict Cu(I) binding energy and frontier molecular orbitals to correlate electronic structure with catalytic efficiency.
  • MD Simulations : Assess solvation effects and ligand flexibility in solvent environments (e.g., aqueous vs. DMSO) .
    • Validation : Synthesize derivatives with electron-withdrawing groups (e.g., nitro) on benzotriazole and compare experimental vs. predicted rate constants .

Data Contradiction and Reproducibility

Q. Why do some studies report conflicting yields for nucleophilic substitution reactions involving this compound?

  • Root Cause Analysis :

  • Nucleophile Reactivity : Soft nucleophiles (e.g., thiols) may underperform vs. hard nucleophiles (e.g., amines) due to mismatched HSAB principles.
  • Side Reactions : Benzotriazole displacement can compete with undesired ring-opening; IR monitoring of N–H stretches (3400–3500 cm⁻¹) detects byproducts .
    • Mitigation : Pre-form the Cu(I)-ligand complex before introducing nucleophiles to direct selectivity .

Applications in Experimental Design

Q. What role does this compound play in solid-phase peptide synthesis (SPPS) or bioconjugation workflows?

  • Case Study : As a CuAAC ligand, it enables "click" functionalization of peptide backbones with azide/alkyne tags. Key considerations:

  • Compatibility : Use in sub-stoichiometric amounts (0.1–1 mol%) to avoid interference with Fmoc deprotection steps .
  • Ligand Leaching : Monitor via ICP-MS to ensure residual Cu levels comply with biological safety thresholds (<1 ppm) .

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